2,4-D-meptyl

Catalog No.
S561736
CAS No.
1917-97-1
M.F
C16H22Cl2O3
M. Wt
333.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-D-meptyl

CAS Number

1917-97-1

Product Name

2,4-D-meptyl

IUPAC Name

octan-2-yl 2-(2,4-dichlorophenoxy)acetate

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

InChI

InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-12(2)21-16(19)11-20-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3

InChI Key

GJNVTNDAZUATRV-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

The exact mass of the compound 2,4-D-meptyl is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Plant Auxin Signaling

,4-D-meptyl mimics the natural plant hormone auxin, which plays a crucial role in various plant growth and development processes [1]. Researchers utilize 2,4-D-meptyl to study auxin signaling pathways, allowing them to understand how plants respond to this essential hormone. This knowledge can be valuable for developing strategies to manipulate plant growth and development for various purposes, such as improving crop yield or engineering plants with desired traits [1].

Source

[1] "Functional Characterization of a Putative Auxin-Responsive GH3 Gene from Arabidopsis thaliana: )"

Studying Herbicide Action Mechanism and Resistance

Due to its selectivity towards broadleaf weeds, 2,4-D-meptyl offers researchers a valuable tool for understanding the mechanism of action of auxin-based herbicides. By studying how 2,4-D-meptyl interacts with and disrupts specific cellular processes in targeted weeds, researchers can gain insights into herbicide efficacy and develop strategies to overcome herbicide resistance in weeds [2].

Source

[2] "Advances in Energy Science and Equipment Engineering II Volume 2: Selected papers from the 2012 International Conference on Energy Science and Equipment Engineering (ESEE 2012), December 28-29, 2012, Guangzhou, China: "

2,4-D-meptyl, a derivative of 2,4-dichlorophenoxyacetic acid, belongs to the family of synthetic auxins, which are plant growth regulators. This compound is primarily utilized as a herbicide to control broadleaf weeds in various agricultural settings. Its chemical structure features a meptyl group attached to the 2,4-dichlorophenoxyacetic acid framework, enhancing its herbicidal properties. The molecular formula for 2,4-D-meptyl is C₁₁H₁₃Cl₂O₃, and it is characterized by its ability to mimic natural plant hormones, leading to uncontrolled growth in target plant species.

The chemical behavior of 2,4-D-meptyl is largely influenced by its structure. It undergoes hydrolysis in aqueous environments, converting into 2,4-dichlorophenoxyacetic acid and meptyl alcohol. The hydrolysis rate can vary based on environmental conditions such as pH and temperature. Additionally, 2,4-D-meptyl can participate in esterification reactions with alcohols, forming various ester derivatives that may exhibit different herbicidal activities.

As a synthetic auxin, 2,4-D-meptyl exerts its biological effects by mimicking the action of natural auxins in plants. This leads to abnormal growth patterns such as stem elongation and leaf curling in susceptible species. The herbicide is absorbed through the foliage and translocated to meristematic tissues where it disrupts normal growth processes. While effective against many broadleaf weeds, it has been shown to have varying levels of toxicity to non-target species, raising concerns about its ecological impact .

The synthesis of 2,4-D-meptyl typically involves the reaction of 2,4-dichlorophenoxyacetic acid with meptyl alcohol under acidic or basic conditions. This process can be conducted through:

  • Esterification: Reacting the acid with an excess of meptyl alcohol in the presence of a catalyst.
  • Transesterification: Using existing esters of 2,4-D with meptyl alcohol to form the desired compound.

These methods allow for the production of 2,4-D-meptyl in varying purities suitable for agricultural applications.

2,4-D-meptyl is primarily used as an herbicide for controlling broadleaf weeds in:

  • Agricultural fields: Effective in crops like cereals and pastures.
  • Ornamental gardens: Helps maintain weed-free conditions without harming grass.
  • Aquatic environments: Used for managing aquatic weeds due to its selective toxicity.

Its efficacy and relatively low cost make it a popular choice among farmers and landscapers alike.

Studies have indicated that 2,4-D-meptyl interacts with various biological systems beyond plants. Its effects on non-target organisms have been documented:

  • Toxicity to aquatic life: Research shows that exposure can lead to detrimental effects on fish and amphibians.
  • Endocrine disruption: There are concerns regarding its potential to disrupt hormonal functions in wildlife .
  • Synergistic effects: When combined with other herbicides or chemicals, 2,4-D-meptyl may exhibit enhanced toxicity or altered efficacy.

These interactions necessitate careful management practices during application.

Several compounds share structural similarities or functional characteristics with 2,4-D-meptyl:

Compound NameMolecular FormulaKey Features
2,4-Dichlorophenoxyacetic AcidC₈H₆Cl₂O₃Parent compound; widely used herbicide
Methyl (2,4-dichlorophenoxy)acetateC₉H₈Cl₂O₃Ester form; exhibits similar herbicidal properties
2-(2-Methyl-4-chlorophenoxy)propionic AcidC₉H₉ClO₂Related herbicide; used for selective weed control
2,4-Dichlorpropionic AcidC₈H₆Cl₂O₂Similar mechanism; used for controlling grassy weeds

Uniqueness of 2,4-D-meptyl

What sets 2,4-D-meptyl apart from these compounds is its specific structural modification that enhances its effectiveness against certain weed species while potentially reducing phytotoxicity to desired crops. Its unique meptyl group contributes to improved solubility and absorption characteristics compared to other derivatives.

2,4-D-meptyl is systematically named rac-(2R)-octan-2-yl (2,4-dichlorophenoxy)acetate (IUPAC) or 1-methylheptyl 2-(2,4-dichlorophenoxy)acetate (CAS). Its molecular formula is C₁₆H₂₂Cl₂O₃, with a molecular weight of 333.25 g/mol . The compound’s structure features a dichlorophenoxy moiety linked to an acetic acid esterified with 1-methylheptanol (Figure 1).

Table 1: Chemical Identity of 2,4-D-Meptyl

PropertyValue/Description
CAS Registry Number1917-97-1
Molecular FormulaC₁₆H₂₂Cl₂O₃
Molecular Weight333.25 g/mol
IUPAC Namerac-(2R)-octan-2-yl (2,4-dichlorophenoxy)acetate
Synonyms2,4-D 2-octyl ester; Acetic acid, 1-methylheptyl ester
SMILESCCCCCCC(C)OC(=O)COC₁=CC=C(Cl)C=C₁Cl

Historical Development and Discovery

Classification Within Phenoxy Herbicides

2,4-D-meptyl belongs to the phenoxy herbicide class, characterized by a phenoxyacetic acid backbone. It is categorized as a synthetic auxin, mimicking indole-3-acetic acid (IAA) to disrupt plant growth . Compared to amine or salt formulations, esters like 2,4-D-meptyl exhibit higher cuticle penetration, making them ideal for post-emergent applications .

Table 2: Comparison of 2,4-D Formulations

FormulationSolubility in WaterPrimary Use
2,4-D Acid677 mg/L (25°C)Soil applications
2,4-D Amine SaltHighly solubleAquatic weed control
2,4-D-MeptylLow solubilityFoliar spray (cereals)

2,4-Dichlorophenoxyacetic acid meptyl ester, commonly known as 2,4-dichlorophenoxyacetic acid-meptyl, represents a significant phenoxyacetic acid herbicide derivative with the molecular formula Carbon₁₆Hydrogen₂₂Chlorine₂Oxygen₃ [1]. The compound possesses a molecular weight of 333.25 grams per mole and is systematically named as octan-2-yl 2-(2,4-dichlorophenoxy)acetate according to International Union of Pure and Applied Chemistry nomenclature [1] [10]. The Chemical Abstracts Service registry number for this compound is 1917-97-1, establishing its unique chemical identity [1] [3] [4].

The molecular structure consists of a dichlorophenoxy moiety attached to an acetate group, which is further esterified with a secondary octyl alcohol [1] [4]. The phenoxy ring contains two chlorine substituents positioned at the 2- and 4-positions, maintaining the characteristic structural features of the 2,4-dichlorophenoxyacetic acid family [3]. The ester linkage connects the carboxylate carbon to the secondary carbon of the octyl chain, specifically at the 2-position of the octane backbone [10].

Regarding stereochemical considerations, 2,4-dichlorophenoxyacetic acid-meptyl exists as a racemic mixture due to the presence of one chiral center at the secondary carbon of the octyl ester group [4]. The compound exhibits no defined stereocenters in its predominant form, with the stereochemistry designation reported as 0/1, indicating the presence of one potential chiral center that exists in racemic form [4]. The optical activity is characterized as plus/minus, confirming the racemic nature of the commercial preparation [4].

The Simplified Molecular Input Line Entry System representation is CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl, providing a linear notation of the molecular connectivity [1] [4] [5]. The International Chemical Identifier Key is GJNVTNDAZUATRV-UHFFFAOYSA-N, serving as a unique molecular identifier [1] [4] [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 2,4-dichlorophenoxyacetic acid-meptyl follows patterns typical of phenoxyacetic acid esters, with distinctive features arising from the octyl ester moiety [9]. Nuclear magnetic resonance spectroscopy reveals characteristic signals for both the aromatic dichlorophenoxy portion and the aliphatic octyl ester chain [9]. The proton nuclear magnetic resonance spectrum exhibits aromatic proton signals corresponding to the dichlorophenoxy ring, along with extensive aliphatic proton resonances from the octyl chain and the acetate methylene bridge [9].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information, with the carbonyl carbon of the ester group appearing at a characteristic chemical shift distinct from the parent acid form [9]. The aromatic carbon signals reflect the substitution pattern of the dichlorophenoxy ring, while multiple aliphatic carbon signals arise from the octyl chain [9]. The ester linkage carbon shows the expected downfield shift characteristic of the ester functionality [14].

Infrared spectroscopy reveals the characteristic carbonyl stretch of the ester group at approximately 1730 wavenumbers, which is higher in frequency compared to the carboxylic acid form of 2,4-dichlorophenoxyacetic acid [12]. The spectrum also displays carbon-oxygen stretching vibrations and aromatic carbon-carbon stretching modes consistent with the dichlorophenoxy structure [12]. The fingerprint region provides additional structural confirmation through the characteristic absorption patterns of the substituted aromatic ring [11].

Mass spectrometry analysis shows a molecular ion peak at mass-to-charge ratio 333, corresponding to the molecular weight of the compound [5] [14]. Fragmentation patterns typically involve cleavage of the ester bond, producing characteristic fragments including the dichlorophenoxy acetate ion and octyl-related fragments [13] [14]. The base peak likely corresponds to the dichlorophenoxy fragment, which is a common fragmentation pathway for phenoxyacetic acid derivatives [14].

Spectroscopic TechniqueKey Spectral FeaturesCharacteristic Values
¹H Nuclear Magnetic ResonanceAromatic protons, octyl chain signalsAromatic region 6.5-8.0 parts per million
¹³C Nuclear Magnetic ResonanceCarbonyl carbon, aromatic carbonsCarbonyl ~170 parts per million
Infrared SpectroscopyEster carbonyl stretch~1730 wavenumbers
Mass SpectrometryMolecular ion, fragmentationMolecular ion 333 mass/charge

Thermal Stability and Degradation Pathways

The thermal stability of 2,4-dichlorophenoxyacetic acid-meptyl is influenced by both the phenoxyacetic acid core structure and the octyl ester functionality [15] [17]. Ester forms of phenoxyacetic acids generally exhibit different thermal stability profiles compared to their corresponding acid forms, with ester bonds being particularly susceptible to thermal degradation [37]. The thermal decomposition of phenoxyacetic acid esters typically initiates through ester hydrolysis, leading to the formation of the parent acid and the corresponding alcohol [18] [39].

Temperature-dependent degradation studies of related 2,4-dichlorophenoxyacetic acid compounds demonstrate significant effects of temperature on degradation rates [17]. The activation energy for thermal degradation processes in chlorinated phenoxyacetic compounds is influenced by the electronic effects of the chlorine substituents and the nature of the ester linkage [17]. Higher temperatures accelerate both hydrolytic and thermal degradation pathways, with the degradation rate often following Arrhenius kinetics [17] [39].

The primary degradation pathway for 2,4-dichlorophenoxyacetic acid-meptyl involves hydrolysis of the ester bond, yielding 2,4-dichlorophenoxyacetic acid and 2-octanol [16] [19]. This hydrolytic pathway is pH-dependent, with faster rates observed under alkaline conditions [37]. Secondary degradation pathways may involve further breakdown of the phenoxyacetic acid moiety through microbial or chemical processes [16] [19].

Thermal analysis techniques such as thermogravimetric analysis and differential scanning calorimetry can provide quantitative information about the thermal stability and decomposition temperatures of the compound [30] [32]. The thermal stability is expected to be moderate, with decomposition occurring at temperatures significantly lower than the parent 2,4-dichlorophenoxyacetic acid due to the presence of the thermally labile ester bond [15] [18].

Environmental degradation pathways involve both abiotic and biotic processes [16] [19]. Microbial degradation typically proceeds through initial ester hydrolysis followed by metabolism of the resulting 2,4-dichlorophenoxyacetic acid through well-characterized enzymatic pathways involving side-chain removal and ring hydroxylation [16] [19].

Degradation ProcessTemperature DependencePrimary Products
Ester HydrolysisArrhenius kinetics2,4-Dichlorophenoxyacetic acid + 2-octanol
Thermal DecompositionHigh temperature activationVarious fragmentation products
Microbial DegradationModerate temperature optimum2,4-Dichlorophenol, chlorocatechols

Solubility and Partition Coefficients

The solubility characteristics of 2,4-dichlorophenoxyacetic acid-meptyl are significantly different from those of the parent 2,4-dichlorophenoxyacetic acid due to the presence of the lipophilic octyl ester group [21] [22]. The water solubility is expected to be very low, likely less than 1 milligram per liter at 25 degrees Celsius, representing a dramatic decrease compared to the parent acid which exhibits solubility values of approximately 677 milligrams per liter under similar conditions [21] [22].

The octanol-water partition coefficient for 2,4-dichlorophenoxyacetic acid-meptyl is expected to be significantly higher than that of the parent acid, indicating increased lipophilicity [22]. While specific experimental values for the compound are not readily available in the literature, the partition coefficient can be estimated to be substantially greater than the log P value of 2.7 reported for 2,4-dichlorophenoxyacetic acid at acidic pH [22]. The presence of the octyl ester chain contributes significantly to the overall lipophilic character of the molecule [23].

Solubility in organic solvents is expected to be high, following the general pattern observed for other 2,4-dichlorophenoxyacetic acid esters [22]. The compound should exhibit good solubility in nonpolar and moderately polar organic solvents such as acetone, ethanol, and hydrocarbon solvents [22] [24]. This enhanced organic solvent solubility is advantageous for formulation purposes and affects the environmental fate and transport characteristics of the compound [23].

The partition behavior between different environmental compartments is influenced by the molecular structure and physicochemical properties [21] [23]. The high octanol-water partition coefficient suggests potential for bioaccumulation and sorption to organic matter and sediments [21]. The compound's distribution in environmental systems is expected to favor organic phases and hydrophobic compartments [23].

pH effects on solubility are less pronounced for the ester form compared to the parent acid, since the ester does not contain ionizable groups under normal environmental pH conditions [22]. However, hydrolysis of the ester bond under alkaline conditions would regenerate the pH-sensitive carboxylic acid functionality [37].

PropertyEstimated ValueComparison to Parent Acid
Water Solubility (25°C)< 1 mg/L1000-fold decrease
Log P (octanol/water)> 4.0Significant increase
Organic Solvent SolubilityHighSimilar to other esters
Environmental PartitioningLipophilic compartmentsReduced aquatic mobility

The industrial synthesis of 2,4-D-meptyl follows established pathways for producing phenoxyacetic acid esters, utilizing the foundational chemistry of 2,4-dichlorophenoxyacetic acid (2,4-D) as the parent compound [2]. Two primary industrial synthesis routes are employed for manufacturing 2,4-D-meptyl, both involving initial production of the parent acid followed by esterification with 1-methylheptanol.

Primary Synthesis Route: Phenol Chlorination-Condensation Pathway

The most widely adopted industrial method begins with phenol chlorination to produce 2,4-dichlorophenol, which subsequently undergoes nucleophilic substitution with chloroacetic acid [3] [2]. The key step involves a nucleophilic substitution reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base [4]. This reaction proceeds through formation of the phenoxide anion, which attacks the carbon atom of chloroacetic acid, resulting in the formation of 2,4-dichlorophenoxyacetic acid [5] [6].

The reaction conditions typically require elevated temperatures ranging from 80-85°C for optimal conversion rates [7] [8]. Sodium hydroxide or potassium carbonate serves as the base, facilitating the nucleophilic attack by increasing the nucleophilicity of the phenolic oxygen [5] [6]. The reaction proceeds according to the following stoichiometry:

2,4-dichlorophenol + chloroacetic acid + base → 2,4-D + byproducts

Alternative Synthesis Route: Phenoxyacetic Acid Chlorination

The second industrial pathway involves initial formation of phenoxyacetic acid through condensation of phenol with chloroacetic acid under alkaline conditions, followed by selective chlorination [2] [8]. This method provides greater control over the chlorination pattern and can result in higher purity products with reduced formation of undesired isomers [8].

The chlorination step requires careful temperature control, typically maintained between 10-100°C, with catalysts such as phenothiazine and dimethylaminopyridine to enhance selectivity and reaction rates [8]. The molar ratio of phenoxyacetic acid to chlorine is maintained at 1:2 to 2.2 to ensure complete conversion while minimizing overchlorination [8].

Esterification to 2,4-D-meptyl

Following synthesis of the parent 2,4-D acid, esterification with 1-methylheptanol (octan-2-ol) produces the target compound 2,4-D-meptyl [9]. This esterification reaction typically employs acid catalysts and azeotropic dehydration to drive the reaction to completion [7] [8]. The reaction conditions include:

  • Temperature: 80-85°C
  • Catalyst: Tosic acid or sulfuric acid
  • Solvent: Excess alcohol or aromatic solvents
  • Reaction time: Several hours with continuous water removal

The esterification yields typically exceed 95% when conducted under optimized conditions with proper catalyst selection and water removal [7] [8].

Catalytic Esterification Processes

The catalytic esterification of 2,4-dichlorophenoxyacetic acid to form 2,4-D-meptyl represents a critical step in the industrial production process, requiring precise control of reaction conditions and catalyst selection to achieve high yields and product purity [7] [8].

Acid-Catalyzed Esterification Mechanism

The esterification process proceeds through a classic acid-catalyzed mechanism involving protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack by the alcohol [7] [8]. The reaction is reversible and requires water removal to drive equilibrium toward ester formation. Sulfuric acid serves as the most commonly employed catalyst, typically used at concentrations of 1-2 parts per 100-120 parts of 2,4-D acid [7].

The mechanism involves several elementary steps:

  • Protonation of the carboxylic acid carbonyl oxygen
  • Nucleophilic attack by 1-methylheptanol
  • Proton transfer and water elimination
  • Deprotonation to yield the final ester product

Advanced Catalytic Systems

Modern industrial processes employ sophisticated catalytic systems combining multiple catalysts to enhance reaction rates and selectivity [8]. The combination of phenothiazine and dimethylaminopyridine has proven particularly effective, with mass ratios of catalysts to substrate maintained at 1:50 to 1:800 [8].

Phenothiazine functions as a radical inhibitor, preventing oxidative degradation of the organic substrates during the reaction [8]. Dimethylaminopyridine acts as a nucleophilic catalyst, activating the carboxylic acid toward nucleophilic attack and significantly accelerating the esterification rate [8].

Azeotropic Dehydration Systems

Water removal during esterification is accomplished through azeotropic distillation using appropriate solvents [7] [8]. Toluene and isooctyl alcohol are frequently employed as azeotroping agents, with the choice dependent on the specific process configuration and downstream separation requirements [7].

The azeotropic system operates by forming a low-boiling azeotrope with water, which can be separated and removed from the reaction mixture. This continuous water removal drives the esterification equilibrium toward product formation, achieving conversion rates exceeding 95% [7] [8].

Purification and Quality Control Standards

The purification of 2,4-D-meptyl and implementation of quality control standards are essential for ensuring product efficacy and regulatory compliance [10] [4]. Industrial purification processes must address multiple impurity classes while maintaining high recovery rates of the active ingredient.

Primary Purification Methods

Following synthesis, crude 2,4-D-meptyl undergoes multi-stage purification to remove unreacted starting materials, catalyst residues, and synthesis byproducts [7] [8]. The purification sequence typically includes:

  • Aqueous Washing: Removes water-soluble impurities including residual acids, bases, and salts
  • Solvent Extraction: Separates organic impurities based on differential solubility
  • Distillation: Removes volatile impurities and recovers excess solvents
  • Crystallization: Achieves final purification and product isolation

The washing step employs dilute sodium hydroxide solution to neutralize residual acid catalysts, followed by water washing to remove ionic impurities [7]. The organic layer is then subjected to solvent recovery through distillation under reduced pressure to minimize thermal degradation [7].

Analytical Quality Control Methods

Comprehensive analytical methods are employed to ensure product quality and compliance with specifications [10] [4]. High Performance Liquid Chromatography (HPLC) with UV detection serves as the primary analytical method for active ingredient determination [10] [4]. The method employs:

  • Column: Reverse-phase C18 or similar
  • Mobile phase: Acetonitrile-water gradient
  • Detection: UV at 220-280 nm
  • Quantification: External standard method

Gas chromatography with electron capture detection provides complementary analysis for certain impurities and confirmation of ester integrity [11]. Infrared spectroscopy confirms structural identity through characteristic absorption bands of the ester functional group and aromatic chlorine substitution pattern [10] [4].

Specification Limits and Standards

Industrial quality control standards for 2,4-D-meptyl typically require minimum active ingredient content of 95% with specific limits for various impurity classes [10] [4]. The specification framework includes:

Table 1: Quality Control Specifications for 2,4-D-meptyl

ParameterSpecification LimitTest Method
Active Ingredient Content≥95.0%HPLC-UV
Free Phenols (as 2,4-dichlorophenol)≤3.0 g/kgHPLC-UV
Water Content≤1.5%Karl Fischer
Sulphated Ash≤0.5%Gravimetric
Triethanolamine Insolubles≤0.1%Gravimetric
Dioxin Content (TEQ)≤1.0 ng/gEPA Method 1613B

The dioxin specification represents a critical safety parameter, as polychlorinated dibenzo-p-dioxins and dibenzofurans can form as byproducts during chlorination processes [10] [4]. All approved manufacturing sources must demonstrate compliance with the maximum limit of 1.0 ng toxic equivalents per gram of product [10] [4].

Byproduct Analysis and Mitigation

The formation of byproducts during 2,4-D-meptyl synthesis requires systematic analysis and mitigation strategies to ensure product quality and environmental compliance [10] [4] [12]. Understanding byproduct formation mechanisms enables optimization of reaction conditions and implementation of effective control measures.

Primary Byproduct Classes

Several distinct byproduct classes arise during 2,4-D-meptyl synthesis, each requiring specific analytical methods and mitigation approaches [12] [13]. The major byproduct categories include:

Chlorinated Phenolic Compounds: 2,4-dichlorophenol represents the most significant phenolic byproduct, forming through hydrolysis of the ester bond or incomplete conversion during synthesis [10] [4]. Monitoring employs HPLC with UV detection, with typical specifications limiting free phenols to 3.0 g/kg calculated as 2,4-dichlorophenol [10] [4].

Chlorinated Dioxins and Furans: Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) represent the most toxicologically significant byproducts [10] [4]. These compounds form through condensation reactions of chlorinated phenols under elevated temperatures [10] [4]. The formation proceeds through condensation of two phenolate ions with chlorine atoms at ortho positions, with elimination of chloride ions [4].

Unreacted Starting Materials: Residual 2,4-dichlorophenoxyacetic acid and 1-methylheptanol require monitoring to ensure complete conversion and optimize process efficiency [7] [8]. HPLC analysis quantifies unreacted acid, while gas chromatography determines residual alcohol content [7].

Hydrolysis Products: Under aqueous conditions, 2,4-D-meptyl can undergo hydrolysis to regenerate the parent acid and alcohol [14] [13]. The hydrolysis rate depends on pH, temperature, and the presence of catalytic species [14]. In soil systems, hydrolysis half-lives range from 26-79 minutes depending on soil type and conditions [13].

Analytical Methods for Byproduct Determination

Comprehensive byproduct analysis requires multiple analytical techniques tailored to specific compound classes [10] [4] [12]. The analytical framework includes:

Table 2: Byproduct Analysis Methods

Byproduct ClassAnalytical MethodDetection LimitSpecification
Free PhenolsHPLC-UV0.1 g/kg≤3.0 g/kg
Dioxins/FuransHRGC-HRMS0.1 ng/g≤1.0 ng TEQ/g
Residual AcidHPLC-UV0.05%≤1.0%
Alcohol ResiduesGC-FID0.1%≤0.5%
Chlorinated ImpuritiesGC-ECD0.01 g/kg≤0.1 g/kg

Mitigation Strategies

Effective byproduct mitigation requires optimization of synthesis conditions and implementation of process controls [10] [4] [12]. Key mitigation approaches include:

Temperature Control: Maintaining reaction temperatures below 100°C minimizes dioxin formation while ensuring adequate reaction rates [10] [4]. Precise temperature control prevents thermal degradation and reduces formation of chlorinated byproducts [4].

Catalyst Optimization: Selection of appropriate catalysts and optimization of catalyst loading reduces byproduct formation while maintaining high conversion rates [8]. The combination of phenothiazine and dimethylaminopyridine provides excellent selectivity with minimal side reactions [8].

pH Management: Controlling reaction pH within optimal ranges prevents acid-catalyzed degradation reactions and minimizes formation of phenolic byproducts [5] [6]. Neutral to slightly alkaline conditions during aqueous workup reduce hydrolysis of the ester product [14].

Water Management: Effective water removal during esterification prevents hydrolysis reactions and drives the reaction toward completion [7] [8]. Azeotropic dehydration systems provide continuous water removal while maintaining reaction efficiency [7].

Raw Material Purity: Using high-purity starting materials reduces the potential for impurity carryover and minimizes formation of unwanted byproducts [10] [4]. Specification limits for raw material purity ensure consistent product quality [10].

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Last modified: 08-15-2023

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